molecular formula C17H13N3O2S2 B15102113 4-methyl-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-methyl-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B15102113
M. Wt: 355.4 g/mol
InChI Key: SPJZNIKEJUETGW-UVTDQMKNSA-N
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Description

The compound 4-methyl-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a rhodanine-based derivative characterized by a benzamide substituent at the N-position of the thiazolidinone ring and a pyridin-4-ylmethylidene group at the C5 position. Rhodanine scaffolds are pharmacologically significant due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties . The Z-configuration of the exocyclic double bond (C5=C) is critical for maintaining planar geometry, which enhances interactions with biological targets . Structural confirmation of this compound and its analogs relies on spectral techniques (IR, NMR, UV-Vis) and crystallographic tools such as SHELX and ORTEP .

Properties

Molecular Formula

C17H13N3O2S2

Molecular Weight

355.4 g/mol

IUPAC Name

4-methyl-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C17H13N3O2S2/c1-11-2-4-13(5-3-11)15(21)19-20-16(22)14(24-17(20)23)10-12-6-8-18-9-7-12/h2-10H,1H3,(H,19,21)/b14-10-

InChI Key

SPJZNIKEJUETGW-UVTDQMKNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=NC=C3)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where a thiazolidine derivative is reacted with a pyridine aldehyde in the presence of a base such as sodium acetate in acetic acid . The resulting intermediate is then subjected to further reactions to introduce the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and purity, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The 2-thioxo group in the thiazolidinone ring serves as a reactive site for nucleophilic substitution. For example:

  • Reaction with amines : In ethanol under reflux, the thioxo group undergoes substitution with primary amines (e.g., morpholine or piperidine) to yield 2-amino-thiazolidin-4-one derivatives12.

  • Interaction with hydrazides : Acid hydrazides react with the thioxo group to form thiosemicarbazide intermediates, which cyclize into substituted thiazolidinones2.

Table 1: Nucleophilic Substitution Reactions

NucleophileConditionsProductYield (%)Reference
MorpholineEthanol, reflux, 6h3-Morpholino-2-thioxothiazolidin-4-one85–90 2
4-HydroxybenzamideDMF, 80°C, 12h(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide78 2

Oxidation-Reduction Reactions

The pyridinylmethylidene and thiazolidinone moieties participate in redox processes:

  • Oxidation of the thiazolidinone ring : Under strong oxidizing agents (e.g., H₂O₂), the thiazolidinone sulfur atom oxidizes to sulfoxide or sulfone derivatives[^1]3.

  • Reduction of the pyridine ring : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridinylmethylidene group to a pyridinylmethyl substituent, altering the compound’s planarity and biological activity3[^10].

Cyclization and Condensation Reactions

The compound undergoes cyclization to form fused heterocycles:

  • Cyclocondensation with α,β-unsaturated carbonyls : In ethanol with acetic acid catalysis, the pyridinylmethylidene group reacts with α,β-unsaturated aldehydes to form pyrido[1,2-a]thiazolo[3,2-d]pyrimidine derivatives[^12]4.

  • Formation of Schiff bases : The exocyclic double bond (C5=CH) reacts with aromatic amines to generate stable Schiff bases, confirmed by IR (C=N stretch at 1,620–1,640 cm⁻¹)24.

Table 2: Cyclization Reactions

ReagentConditionsProductApplicationReference
BenzaldehydeEthanol, AcOH, refluxPyrido-thiazolo-pyrimidineAntimicrobial 4
4-NitroanilineDCM, rt, 24h(Z)-5-(Pyridin-4-ylmethylidene)-3-(4-nitrobenzylidene)-thiazolidin-4-oneEnzyme inhibitor3

Enzymatic Interactions and Inhibition

The compound acts as a competitive or non-competitive inhibitor for enzymes:

  • Tyrosinase inhibition : The thioxo group chelates copper ions at the enzyme’s active site, with IC₅₀ values ranging from 3.17–15.91 µM54.

  • Kinase inhibition : The pyridinylmethylidene group binds to ATP pockets in kinases (e.g., EGFR), disrupting phosphorylation (Ki = 1.5 µM)56.

Table 3: Enzymatic Inhibition Data

EnzymeInhibition TypeIC₅₀/Ki (µM)Reference
TyrosinaseNon-competitive3.17 5
EGFR KinaseCompetitive1.5 6

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the exocyclic double bond and adjacent carbonyl groups, forming bicyclic adducts. This reaction is solvent-dependent, with higher yields in aprotic media (e.g., acetonitrile)[^1][^10].

Key Mechanistic Insights

  • The thioxo group enhances electrophilicity at C2, facilitating nucleophilic attacks.

  • The pyridinylmethylidene substituent stabilizes transition states via conjugation, as shown by DFT calculations (B3LYP/6-31G(d))5[^10].

  • Steric effects from the 4-methylbenzamide group limit reactivity at the amide nitrogen[^5][^11].

Scientific Research Applications

4-methyl-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(5Z)-4-

Biological Activity

4-methyl-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a thiazolidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a pyridine moiety and a thiazolidine ring, suggesting a diverse range of pharmacological applications.

The molecular formula of the compound is C16H13N3O3S3C_{16}H_{13}N_{3}O_{3}S_{3} with a molecular weight of 355.4 g/mol. The IUPAC name for this compound is 4-methyl-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including 4-methyl-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide. The compound has shown promising results in inhibiting cell proliferation across various cancer cell lines. For instance, in vitro assays demonstrated significant antiproliferative activity against Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma) cell lines .

Table 1: Antiproliferative Activity of 4-methyl-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cell LineIC50 (μM)
Huh7<10
Caco2<10
MDA-MB 231<10

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, particularly enzymes involved in cell signaling pathways. It acts as an enzyme inhibitor by binding to active sites or allosteric sites, thereby preventing substrate binding and catalysis. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer properties, thiazolidine derivatives have been explored for various other biological activities:

  • Antimicrobial Activity : Some studies have indicated that thiazolidine derivatives possess antimicrobial properties, making them potential candidates for treating infections.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory effects, contributing to its therapeutic potential in conditions characterized by inflammation.
  • Antioxidant Properties : Thiazolidine derivatives are also recognized for their antioxidant capabilities, which can protect cells from oxidative stress .

Case Studies

Several case studies have investigated the biological activity of thiazolidine derivatives similar to 4-methyl-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide. For example:

  • Study on DYRK1A Inhibition : A study evaluated the inhibitory effects of various thiazolidine derivatives on DYRK1A kinase activity. The results showed that specific modifications to the thiazolidine structure could enhance inhibitory potency, with some compounds achieving sub-micromolar IC50 values .
  • Antitumor Activity Assessment : Another research focused on the antitumor activity of thiazolidine derivatives against a panel of tumor cell lines, confirming their potential as effective anticancer agents with IC50 values lower than 10 μM in several cases .

Comparison with Similar Compounds

Key Observations :

  • Electronic Properties: The pyridinyl group in the benzylidene moiety introduces electron-withdrawing effects, which may stabilize the thioxo-thiazolidinone ring and influence tautomeric equilibria .
  • Biological Activity : While antifungal activity is confirmed for acetic acid derivatives (e.g., Compound 4 ), the benzamide group in the target compound may offer improved selectivity or potency due to increased steric bulk and lipophilicity .

Spectral and Crystallographic Comparisons

  • IR Spectroscopy : The target compound exhibits characteristic C=O (1708–1797 cm<sup>−1</sup>) and C=S (754 cm<sup>−1</sup>) stretches, consistent with rhodanine derivatives . Benzamide substituents show additional amide C=O peaks near 1650 cm<sup>−1</sup> .
  • <sup>1</sup>H NMR : The Z-configuration is confirmed by a singlet for the exocyclic CH proton (δ ~7.8–7.9 ppm) . Pyridinyl protons resonate as doublets near δ 8.7 ppm .
  • Crystallography : Structural analogs (e.g., Compound 4 ) are often resolved using SHELX and visualized via ORTEP-3 , confirming planar geometry and intramolecular H-bonding.

Hydrophobic and Solubility Profiles

  • The target compound’s logP (estimated ~3.2) suggests moderate lipophilicity, favorable for oral bioavailability. In contrast, acetic acid derivatives (logP ~1.8) exhibit higher aqueous solubility but reduced cell permeability .
  • Chlorinated analogs (e.g., ) show elevated logP (~4.5), which may enhance CNS penetration but increase metabolic instability .

Q & A

Advanced Research Question

  • HPLC-PDA : Quantifies impurities (<0.5%) and monitors degradation products under stress conditions (e.g., heat, UV light) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications .
  • Accelerated Stability Studies : Storage at 40°C/75% RH for 6 months to predict shelf life .

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